molecular formula C8H13NO2 B12539744 Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester CAS No. 142819-51-0

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester

Cat. No.: B12539744
CAS No.: 142819-51-0
M. Wt: 155.19 g/mol
InChI Key: PMLIVXSASCBXBM-UHFFFAOYSA-N
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Description

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester is an organic compound with a unique structure that includes a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester typically involves the reaction of cyclopentene derivatives with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.

    Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a drug precursor or active pharmaceutical ingredient.

    Industry: In industrial applications, it can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 2-cyclopenten-1-yl-, 1,1-dimethylethyl ester: This compound has a similar cyclopentene ring structure but differs in the ester group attached.

    Carbamic acid, [(acetylamino)methyl]-2-cyclopenten-1-yl-,1,1-dimethylethyl ester: Another related compound with an acetylamino group, which may confer different chemical properties.

Uniqueness

Carbamic acid, (2-cyclopenten-1-ylmethyl)-, methyl ester stands out due to its specific ester group and the resulting chemical properties

Properties

CAS No.

142819-51-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl N-(cyclopent-2-en-1-ylmethyl)carbamate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)9-6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3,(H,9,10)

InChI Key

PMLIVXSASCBXBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1CCC=C1

Origin of Product

United States

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